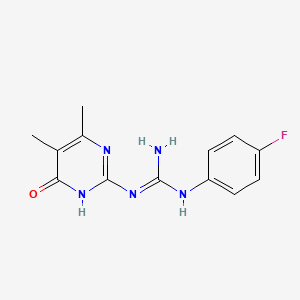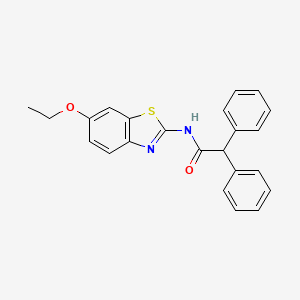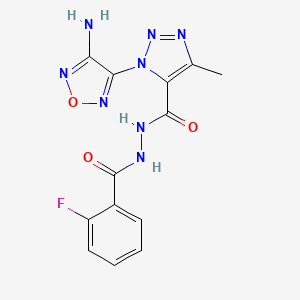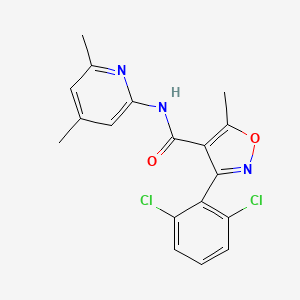
N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine, also known as LUF6000, is a small molecule drug that has been developed for the treatment of cancer. It belongs to the class of guanidine compounds and has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine is not fully understood. However, it has been proposed that N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. This leads to a decrease in the levels of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. As a result, N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine has been found to have minimal toxicity towards normal cells, which is a desirable property for anticancer drugs. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. In addition, N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine in lab experiments is its specificity towards cancer cells. It has been found to have minimal toxicity towards normal cells, which allows for higher doses to be used in experiments. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine. One direction is to further investigate its mechanism of action and identify potential targets for combination therapy. Another direction is to optimize its pharmacokinetic properties to improve its efficacy in vivo. Additionally, N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine could be tested in combination with other anticancer drugs to determine its potential synergistic effects.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine involves the reaction of 4-fluoroaniline with 4-hydroxy-5,6-dimethyl-2-pyrimidinamine in the presence of guanidine hydrochloride. The reaction yields N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine as a white solid, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable property for anticancer drugs.
Eigenschaften
IUPAC Name |
2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-1-(4-fluorophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O/c1-7-8(2)16-13(18-11(7)20)19-12(15)17-10-5-3-9(14)4-6-10/h3-6H,1-2H3,(H4,15,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXDSPPSGQIVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N=C(N)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(4-hydroxy-5,6-dimethylpyrimidin-2-yl)guanidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid](/img/structure/B6061891.png)
![6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide](/img/structure/B6061897.png)
![1-cyclopropyl-7-(4-hydroxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6061914.png)
![2-{[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B6061922.png)


![7-(cyclohexylmethyl)-2-[(2-propyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061936.png)
![6-chloro-2-(2,4-dimethylphenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6061937.png)

![N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B6061958.png)
![4-[1-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)ethyl]morpholine](/img/structure/B6061965.png)

![ethyl 5-(2,4-dimethoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6061997.png)
![N-(2-fluorobenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6062004.png)